Benzoic acid, 2-(dibenzofuran-3-ylcarbamoylmethylsulfanyl)-, methyl ester
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Overview
Description
Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate involves several steps. The general synthetic route includes the following steps:
Formation of the dibenzofuran moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the amino group: The dibenzofuran derivative is then reacted with an amine to introduce the amino group.
Formation of the thioester linkage: The amino-dibenzofuran derivative is then reacted with a thioester to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of molecular interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate exerts its effects involves its interaction with molecular targets. The dibenzofuran moiety allows the compound to bind to specific proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate can be compared with other compounds containing the dibenzofuran moiety, such as:
Dibenzofuran: The parent compound, which is simpler in structure and used in various industrial applications.
Dibenzothiophene: Similar in structure but contains a sulfur atom in place of the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in the central ring, offering different chemical properties and applications.
The uniqueness of methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate lies in its combination of the dibenzofuran moiety with the thioester and benzoate groups, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C22H17NO4S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanylbenzoate |
InChI |
InChI=1S/C22H17NO4S/c1-26-22(25)17-7-3-5-9-20(17)28-13-21(24)23-14-10-11-16-15-6-2-4-8-18(15)27-19(16)12-14/h2-12H,13H2,1H3,(H,23,24) |
InChI Key |
LAETZAKZVHNYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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